4-{[2-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide
Description
4-{[2-({[(3,5-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core. This core is substituted at the 3-position with a benzamide group (N-propyl) and at the 2-position with a sulfanyl-linked carbamoylmethyl group bearing a 3,5-dimethoxyphenyl moiety. The 3,5-dimethoxy substitution on the phenyl ring may enhance lipophilicity and receptor binding, while the propyl chain in the benzamide group could influence metabolic stability .
Properties
IUPAC Name |
4-[[2-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5S/c1-4-13-30-27(35)20-11-9-19(10-12-20)17-33-28(36)24-7-5-6-8-25(24)32-29(33)39-18-26(34)31-21-14-22(37-2)16-23(15-21)38-3/h5-12,14-16H,4,13,17-18H2,1-3H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUUGNAUCFGLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the 3,5-Dimethoxyphenyl Group: This step involves the reaction of the quinazolinone intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol reagent, such as thiourea, under mild conditions.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with N-propylbenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s quinazolinone core is known for its biological activity, making it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Pharmacology: It can be used in the study of receptor binding and enzyme inhibition due to its complex structure.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[2-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the benzamide moiety may interact with receptor proteins, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally and functionally related analogs, based on synthetic methodologies, physicochemical properties, and biological activities.
Key Analogues :
4-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)benzenesulfonamide (Compound 2, ) Structure: Lacks the 3,5-dimethoxyphenylcarbamoyl and N-propylbenzamide groups. Synthesis: Prepared via cyclization of 2-amino-N-(4-sulfamoylphenyl)benzamide with CS₂ . Key Difference: Simpler substituents result in lower molecular weight (MW: 333.38 vs. ~550–600 estimated for the target compound).
Disubstituted Alkyl 4-(Substituted)-2,6-Dimethyl-1-((4-Oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylates (3a–h, ) Structure: Incorporate 1,4-dihydropyridine (DHP) moieties instead of the benzamide group. Synthesis: Formed via Mannich-type reactions between quinazolinone and DHP derivatives . Key Difference: DHP substitution enhances antiulcer activity compared to ranitidine, suggesting that hybrid structures (e.g., quinazolinone-DHP) may optimize efficacy .
Physicochemical Properties
- Observations: Methoxy substituents (e.g., 13b) lower melting points compared to methyl groups (13a), suggesting reduced crystallinity . The target compound’s 3,5-dimethoxy groups may improve solubility relative to non-polar substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
